3-Chloro-6-fluoropyridin-2-amine
Description
3-Chloro-6-fluoropyridin-2-amine (C₅H₄ClFN₂) is a halogenated pyridine derivative featuring chlorine and fluorine substituents at positions 3 and 6, respectively, and an amine group at position 2. Its structural uniqueness arises from the electronic and steric effects imparted by the halogen atoms. Key properties include:
Properties
IUPAC Name |
3-chloro-6-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHGYUQIGELFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704625 | |
| Record name | 3-Chloro-6-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-23-0 | |
| Record name | 3-Chloro-6-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-fluoropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
3-Chloro-6-fluoropyridin-2-amine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and materials science. Its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
3-Chloro-6-fluoropyridin-2-amine is similar to other halogenated pyridines, such as 2-chloro-3-fluoropyridine and 3-chloro-2-fluoropyridine. its unique combination of chlorine and fluorine atoms at specific positions on the pyridine ring gives it distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
6-Chloro-pyridin-2-yl-amine Derivatives
- Example Compound: 2-Amino-6-chloropyridine (C₅H₅ClN₂).
- Key Differences : Lacks the fluorine substituent at position 5.
- Activity : Derivatives synthesized from this core structure exhibit antibacterial and antifungal activity (e.g., against E. coli and C. albicans), as reported in .
- Implications : The addition of fluorine in 3-Chloro-6-fluoropyridin-2-amine may enhance metabolic stability and bioavailability due to fluorine’s electronegativity, though this requires experimental validation.
2-Chloro-6-methoxypyridin-3-amine
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₆H₃BrClF₃N₂ ().
- Key Differences : Bromine at position 3, trifluoromethyl at position 6, and chlorine at position 4.
- Implications : The trifluoromethyl group enhances hydrophobicity and steric bulk, likely reducing solubility compared to this compound. Bromine’s larger atomic radius may also influence binding interactions in biological systems.
6-Chloro-5-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₆H₄ClF₃N₂ ().
- Key Differences : Trifluoromethyl group at position 5 instead of fluorine at position 6.
- Impact : The trifluoromethyl group’s strong electron-withdrawing nature could increase acidity of the amine group, affecting hydrogen-bonding capabilities in molecular recognition.
3-Chloropyridin-2-amine
- Molecular Formula : C₅H₅ClN₂ ().
- Key Differences : Lacks the fluorine substituent at position 6.
- Synthesis : Prepared via reflux of 3-chloro-2-hydrazinylpyridine with diethyl maleate, yielding a by-product in chlorantraniliprole (insecticide) synthesis .
Structural and Physicochemical Analysis
Table 1: Comparative Physicochemical Properties
Key Observations:
Halogen Effects : Fluorine’s small size and high electronegativity in this compound may improve membrane permeability compared to bulkier groups like CF₃ .
Synthetic Complexity : Introducing fluorine often requires specialized reagents (e.g., Selectfluor), whereas methoxy or chloro groups are more straightforward to install .
Biological Activity
3-Chloro-6-fluoropyridin-2-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of chlorine and fluorine substituents, which significantly influence its reactivity and interaction with biological targets.
- Molecular Formula : C5H4ClFN2
- Molecular Weight : 150.55 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CN=C(C(=C1Cl)N)F
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity, allowing it to modulate the activity of these targets effectively.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential use in cancer therapy.
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being suggested. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting the compound's potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Similarity Index |
|---|---|---|
| 5-Bromo-3-chloro-6-fluoropyridin-2-amine | Bromine at position 5; chlorine at position 3 | 0.85 |
| 4-Chloro-5-fluoropyridin-2-amine | Chlorine at position 4; fluorine at position 5 | 0.80 |
| 3-Bromo-6-chloropyridin-2-amines | Bromine at position 3; chlorine at position 6 | 0.78 |
Preparation Methods
Starting Materials
- 3-Chloro-6-fluoropyridine derivatives (e.g., 3-chloro-6-fluoropyridine or 3,6-difluoropyridine with selective chlorination)
- Ammonia or primary amines as nucleophiles
Reaction Conditions
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol-water mixtures
- Temperature: Elevated temperatures (80–150°C) to facilitate substitution
- Reaction time: Several hours (2–10 h), monitored by chromatographic methods
Mechanism and Selectivity
- The amino group replaces the fluorine at the 2-position via SNAr, favored by electron-withdrawing effects of adjacent halogens.
- Chlorine at the 3-position remains intact due to lower reactivity compared to fluorine.
- Fluorine at the 6-position is retained due to steric and electronic factors.
Representative Reaction
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Chloro-6-fluoropyridine + NH3 | 100–130°C, 4–8 h | This compound |
This method is straightforward but requires precise control of temperature and stoichiometry to avoid over-substitution or dehalogenation.
Preparation via Hydrazine Intermediate and Catalytic Reduction
Hydrazine Substitution
- Starting from 3-chloro-2,5,6-trifluoropyridine, hydrazine monohydrate reacts to substitute fluorine atoms, forming hydrazino intermediates.
- Reaction temperatures range from 50 to 150°C, typically 2–8 hours.
Catalytic Hydrogenation
- Hydrazino intermediates are reduced using hydrogen gas in the presence of Raney nickel catalyst.
- Conditions: Hydrogen pressure (1–5 atm), temperature 30–100°C.
- This step converts hydrazino groups to amino groups, yielding this compound.
Advantages
- Mild reaction conditions compared to direct amination.
- High purity and yield due to selective reduction.
- Applicable to a variety of substituted pyridines.
Reaction Summary Table
| Step | Reagents | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1 | 3-Chloro-2,5,6-trifluoropyridine + NH2NH2·H2O | None | 50–150°C, 2–8 h | 2-Hydrazino-3-chloro-5,6-difluoropyridine |
| 2 | Hydrogen gas | Raney Nickel | 30–100°C, 1–5 atm H2 | This compound |
Optimization and Analytical Monitoring
- Stoichiometry: Using 3–8 equivalents of hydrazine ensures complete substitution without excess reagent waste.
- Temperature control: Critical to avoid decomposition or side reactions.
- Catalyst choice: Raney nickel is preferred for selective reduction; other catalysts like Pd/C may be less selective.
- Purity monitoring: TLC, HPLC, or GC-MS are used to track reaction progress and purity.
- By-product minimization: Careful control of reaction time and reagent amounts reduces over-reduction or dehalogenation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 3-Chloro-6-fluoropyridine | Ammonia or amines | 100–150°C, 4–8 h | Simple, direct | Requires high temp, risk of side reactions |
| Hydrazine Substitution + Reduction | 3-Chloro-2,5,6-trifluoropyridine | Hydrazine monohydrate, H2 | 50–150°C (hydrazine), 30–100°C (H2) | Mild conditions, high purity | Multi-step, requires catalyst and hydrogen |
Research Findings and Industrial Relevance
- Patents and literature emphasize the hydrazine-reduction route for its mildness and efficiency in producing high-purity 2-aminopyridine derivatives, including this compound.
- The SNAr method remains valuable for large-scale synthesis due to simplicity but requires optimization to prevent side reactions.
- Both methods are foundational in the synthesis of fluorinated pyridine intermediates used in pharmaceuticals and agrochemicals.
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-6-fluoropyridin-2-amine?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitution. For example, derivatives like 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine are synthesized using Pd(OAc)₂ and Xantphos as a ligand system, with 2,6-dichloro-3-fluoropyridine and substituted anilines as starting materials. Reaction optimization (e.g., stoichiometry, temperature) is critical, as yields can vary significantly (e.g., 22–74% in similar protocols) .
Q. How is this compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. For instance, NMR of related compounds (e.g., 6-chloro-3-fluoropyridin-2-amine derivatives) shows distinct signals for aromatic protons (δ 6.6–7.6 ppm) and amine protons (δ ~6.6 ppm as broad singlets). NMR and HRMS further confirm molecular weight and substitution patterns .
Q. What safety precautions are required when handling this compound?
Follow standard protocols for halogenated amines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services. Safety data for analogs (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) highlight risks like H303 (harmful if swallowed) and H313 (skin irritation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed synthesis?
Key factors include ligand selection (e.g., Xantphos for stability), base (t-BuONa vs. Cs₂CO₃), and solvent polarity. For example, using t-BuONa in toluene at 80–100°C improved yields in related pyridin-2-amine syntheses. Catalyst loading (0.3–0.5 mol% Pd) and stoichiometric ratios (amine:halopyridine = 1.2:1) are also critical .
Q. What analytical challenges arise in distinguishing positional isomers (e.g., 3-chloro vs. 5-chloro derivatives)?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) are essential. For example, in this compound, the NMR chemical shift and coupling constants () can differentiate fluorine positions. X-ray crystallography (as used for 3-chloropyridin-2-amine) resolves ambiguities in solid-state structures .
Q. How does fluorination impact the compound’s reactivity in cross-coupling reactions?
Fluorine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution but may deactivate it in Pd-catalyzed couplings. For example, 6-fluoro groups in pyridin-2-amines increase electrophilicity at the adjacent carbon, favoring SNAr reactions with amines or thiols. Computational studies (DFT) can predict reactive sites .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during synthesis?
Use of milder bases (e.g., K₃PO₄ instead of t-BuONa) and low temperatures (0–25°C) reduces dehalogenation. Catalytic systems with chelating ligands (e.g., dppf) stabilize intermediates. Monitoring reaction progress via LC-MS helps identify byproducts early .
Methodological Guidance
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Step 1: Verify purity via HPLC (≥95% by area).
- Step 2: Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw predictions).
- Step 3: Use deuterated solvents (e.g., DMSO-d₆) to assess hydrogen bonding effects.
- Step 4: For fluorine-containing analogs, acquire NMR to confirm substituent positions .
Q. What computational tools predict the compound’s biological activity?
Molecular docking (AutoDock Vina) and QSAR models can assess binding affinity to targets like kinases or GPCRs. For example, fluorinated pyridin-2-amines show enhanced blood-brain barrier penetration in silico, making them candidates for CNS drug development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
